![molecular formula C16H17N5O2 B2355118 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol CAS No. 2380079-26-3](/img/structure/B2355118.png)
1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzofuran moiety linked to a triazolopyrimidine ring through an ethanolamine chain. The presence of these distinct functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol typically involves multiple steps:
-
Formation of the Benzofuran Moiety:
- Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
- Common reagents: Acid catalysts, dehydrating agents.
- Conditions: Elevated temperatures, inert atmosphere.
-
Synthesis of the Triazolopyrimidine Ring:
- The triazolopyrimidine ring can be synthesized from appropriate precursors such as aminopyrimidines and hydrazines.
- Common reagents: Hydrazine derivatives, acid catalysts.
- Conditions: Reflux conditions, inert atmosphere.
-
Linking the Two Moieties:
- The benzofuran and triazolopyrimidine rings are linked through an ethanolamine chain.
- Common reagents: Ethanolamine, coupling agents.
- Conditions: Mild temperatures, inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Oxidizing agents like potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives with ketone or aldehyde functionalities.
-
Reduction:
- Reduction reactions can be used to modify the triazolopyrimidine ring or the benzofuran moiety.
- Common reagents: Reducing agents like sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with amine or alcohol functionalities.
-
Substitution:
- The compound can undergo substitution reactions to introduce new substituents on the benzofuran or triazolopyrimidine rings.
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with halogen, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol has several scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Potential targets include kinases, proteases, and ion channels.
-
Pathways Involved:
- The compound may influence signaling pathways involved in cell growth, apoptosis, or immune response.
- Pathways such as MAPK/ERK, PI3K/Akt, and NF-κB may be affected.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(1,2,4-triazol-3-yl)amino]ethanol
- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-1,2,4-triazol-3-yl)amino]ethanol
Uniqueness:
- The presence of the triazolopyrimidine ring distinguishes it from other benzofuran derivatives.
- The specific substitution pattern on the triazolopyrimidine ring imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-6-15(21-16(20-10)18-9-19-21)17-8-13(22)11-2-3-14-12(7-11)4-5-23-14/h2-3,6-7,9,13,17,22H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMNRUQQLXVOCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC(C3=CC4=C(C=C3)OCC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
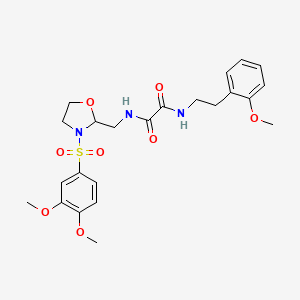
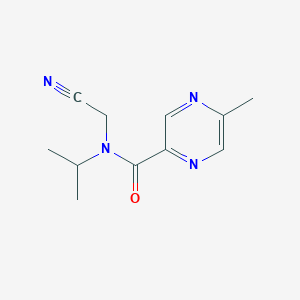
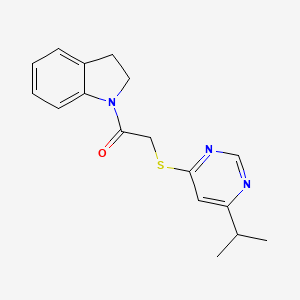
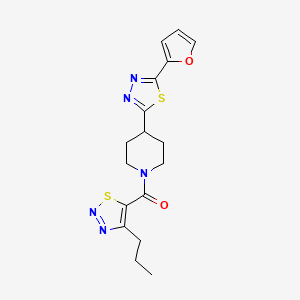
![N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2355042.png)
![N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2355044.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2355046.png)
![N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2355048.png)
![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)
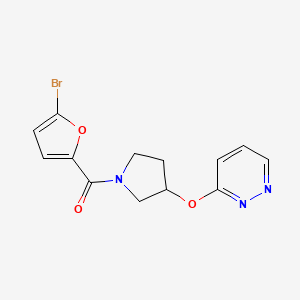
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2355053.png)
![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole](/img/structure/B2355055.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate](/img/structure/B2355056.png)

